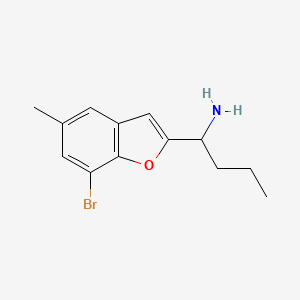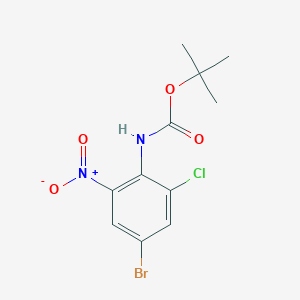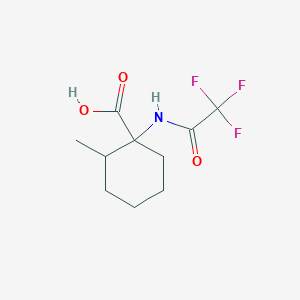
1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone is a chemical compound with the molecular formula C7H4BrF2NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone typically involves the reaction of 6-bromopyridine with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the difluoroethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO), elevated temperatures.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but lacks the difluoroethanone group.
1-(6-Bromopyridin-3-yl)ethanol: Contains an alcohol group instead of the difluoroethanone group.
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: Contains an additional fluorine atom compared to 1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone.
Uniqueness
This compound is unique due to the presence of both bromine and difluoroethanone groups, which confer distinct chemical and biological properties. The difluoroethanone group can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C7H4BrF2NO |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
1-(6-bromopyridin-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,7H |
Clé InChI |
KUMGDNGLUOEQPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


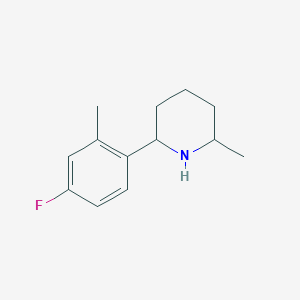
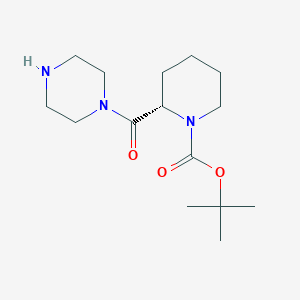
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)

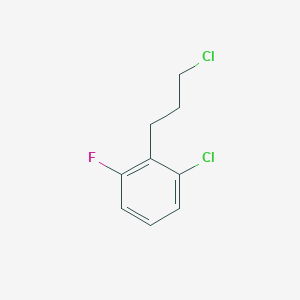
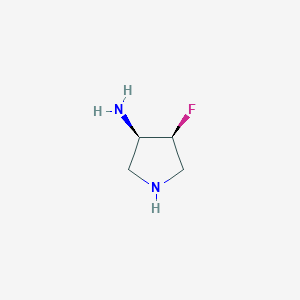
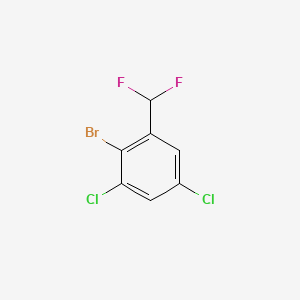


![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
